Di-tert-butyl(methyl)phosphonium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Nantenine Analog Synthesis

One application of Di-tert-butyl(methyl)phosphonium tetrafluoroborate involves its role as a precursor in the synthesis of nantenine analogs bearing a C4 phenyl substituent. Nantenine is a natural alkaloid with potential therapeutic applications. Researchers have found that nantenine analogs with specific modifications can exhibit affinity for the 5-HT2B receptor, which is implicated in various neurological disorders [].

The Di-tert-butyl(methyl)phosphonium tetrafluoroborate serves as a starting material in a multi-step process to create these nantenine analogs. The specific details of this application are not widely published, but it highlights the potential of this compound in the development of new drug candidates.

Palladium-Catalyzed Borylation

Another research application of Di-tert-butyl(methyl)phosphonium tetrafluoroborate lies in its use as a catalyst for organic reactions. Specifically, it can be employed in palladium-catalyzed borylation reactions. Borylation is a chemical process that introduces a boron atom into a molecule. This technique is valuable for creating complex organic molecules with specific properties.

In this application, Di-tert-butyl(methyl)phosphonium tetrafluoroborate functions as a catalyst activator. It helps activate the palladium catalyst, which then promotes the borylation reaction of primary alkyl electrophiles (molecules with a reactive alkyl group, such as bromides, iodides, or tosylates) using bis(pinacolato)diboron or bis(neopentyl glycolato)diboron as the boron source [].

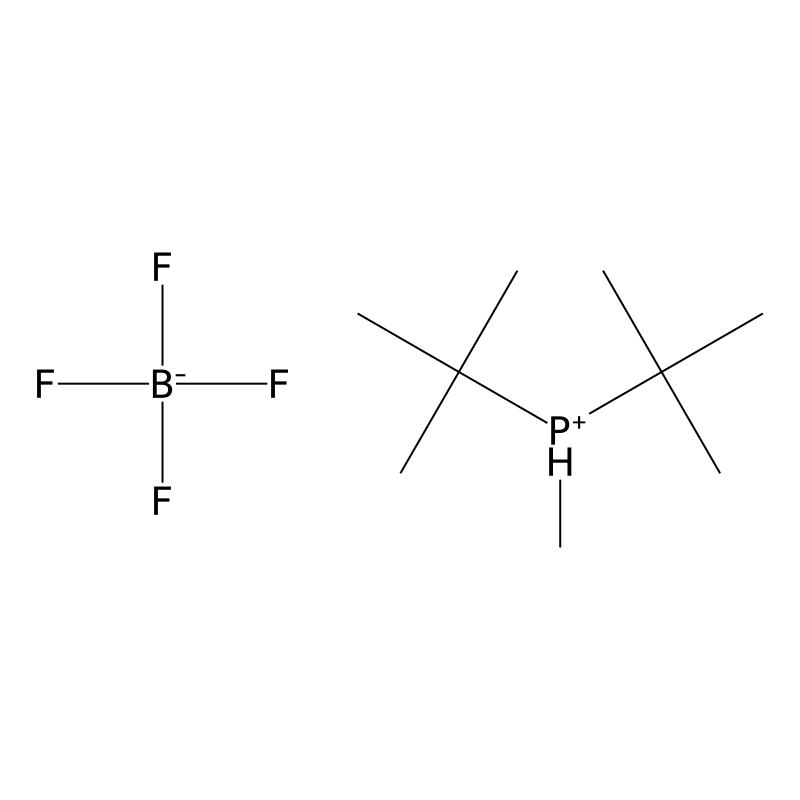

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is an organophosphorus compound with the chemical formula and a molecular weight of 248.05 g/mol. This compound is categorized as a phosphonium salt, characterized by its tetrafluoroborate anion. It appears as a white crystalline powder and is known for its high purity, typically exceeding 98% . The compound has several synonyms, including di-tert-butylmethylphosphonium tetrafluoroborate and bis(1,1-dimethylethyl)methylphosphine tetrafluoroborate, reflecting its structural characteristics and variations in naming conventions .

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling .

These reactions are essential in organic synthesis for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

The biological activity of di-tert-butyl(methyl)phosphonium tetrafluoroborate has been explored in the context of medicinal chemistry. It has shown potential as a precursor for synthesizing compounds that exhibit affinity for serotonin receptors, specifically the 5-HT2B receptor . This suggests possible applications in pharmacology and therapeutic development.

Di-tert-butyl(methyl)phosphonium tetrafluoroborate can be synthesized through several methods, typically involving the reaction of tert-butyl lithium with methyl phosphine followed by treatment with tetrafluoroboric acid. The synthesis process generally requires careful handling due to the sensitivity of the reagents involved and should be conducted under inert atmospheres to prevent degradation or unwanted reactions with moisture or air .

This compound finds applications across various fields:

- Catalysis: It serves as a ligand in palladium-catalyzed reactions, enhancing the efficiency of organic transformations.

- Material Science: Utilized in synthesizing advanced materials due to its unique properties.

- Pharmaceutical Development: As a building block for compounds targeting specific biological pathways, particularly in neuropharmacology .

Interaction studies involving di-tert-butyl(methyl)phosphonium tetrafluoroborate focus on its reactivity with various substrates in catalytic processes. Research indicates that it can facilitate reactions under mild conditions while providing high selectivity and yield. Additionally, computational studies have been employed to predict its behavior in different chemical environments, aiding in the design of more efficient synthetic routes .

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is part of a broader class of phosphonium salts. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Di-tert-butyl(methyl)phosphonium tetrafluoroborate | C9H22BF4P | 248.05 | High purity; effective ligand in cross-coupling |

| Tri-tert-butylphosphonium tetrafluoroborate | C12H27BF4P | 292.18 | Larger alkyl groups; different steric properties |

| Di-tert-butylmethylphosphine | C9H21P | 169.25 | Lacks tetrafluoroborate; used in different contexts |

| Tributylphosphine tetrafluoroborate | C12H27BF4P | 292.18 | Similar applications but with different ligand properties |

| Tricyclohexylphosphine tetrafluoroborate | C18H33BF4P | 353.15 | Bulky groups; enhances solubility and reactivity |

Di-tert-butyl(methyl)phosphonium tetrafluoroborate stands out due to its unique combination of steric bulk from tert-butyl groups and the reactive methyl group, making it particularly useful in catalysis compared to other phosphonium salts.

GHS Hazard Statements

H314 (88.37%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant